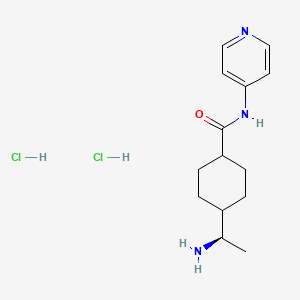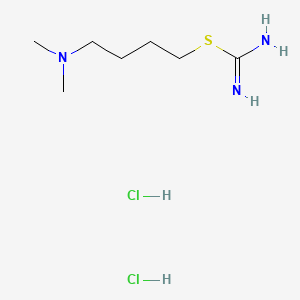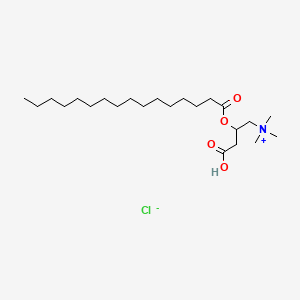
Ipsapirona
Descripción general
Descripción
Ipsapirone es un agonista parcial selectivo del receptor 5-HT1A que pertenece a las clases químicas de piperazina y azapirona. Ha sido estudiado por sus efectos antidepresivos y ansiolíticos . Ipsapirone ha sido objeto de varios ensayos controlados con placebo para la depresión y continúa utilizándose en la investigación .
Aplicaciones Científicas De Investigación
Ipsapirone tiene una amplia gama de aplicaciones de investigación científica. En química, se utiliza para estudiar las propiedades de los agonistas parciales selectivos del receptor 5-HT1A . En biología, se utiliza para investigar los efectos de la modulación del receptor de serotonina en varios procesos fisiológicos . En medicina, ipsapirone se ha estudiado por su posible uso en el tratamiento de la depresión y los trastornos de ansiedad . Además, tiene aplicaciones en la industria farmacéutica para el desarrollo de nuevos fármacos ansiolíticos y antidepresivos .
Mecanismo De Acción
Ipsapirone ejerce sus efectos al unirse selectivamente a los receptores 5-HT1A en el cerebro . Esta unión conduce a la modulación de los niveles de serotonina, lo que a su vez afecta el estado de ánimo y los niveles de ansiedad . Los objetivos moleculares involucrados en este proceso incluyen los receptores presinápticos y postsinápticos 5-HT1A . Las vías involucradas en el mecanismo de acción de ipsapirone incluyen la vía de señalización serotoninérgica .
Análisis Bioquímico
Biochemical Properties
Ipsapirone interacts with the 5-HT 1A receptor, a subtype of the serotonin receptor . It acts as a partial agonist, meaning it binds to this receptor and triggers a response, but not to the same extent as a full agonist . This interaction plays a crucial role in its biochemical reactions .
Cellular Effects
Ipsapirone has been shown to have effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT 1A receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Ipsapirone involves its binding to the 5-HT 1A receptor . As a partial agonist, it can activate this receptor but not to the same extent as the body’s natural ligands . This can lead to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ipsapirone have been observed over time . For instance, a study found that a 20 mg dose of Ipsapirone significantly decreased temperature and increased cortisol levels .
Dosage Effects in Animal Models
The effects of Ipsapirone have been studied in animal models, with results showing that the effects vary with different dosages . For instance, a study found that all three drugs, including Ipsapirone, induced a reduction in burying behavior interpreted as a reduction in anxiety .
Metabolic Pathways
While specific metabolic pathways of Ipsapirone are not fully detailed in the available literature, it is known that lipophilicity is an important physicochemical parameter that affects various pharmacokinetic processes, including absorption, metabolism, and excretion .
Transport and Distribution
The transport and distribution of Ipsapirone within cells and tissues are critical aspects of its pharmacokinetics. Specific details about the transporters or binding proteins it interacts with are not fully detailed in the available literature .
Subcellular Localization
The subcellular localization of Ipsapirone is not fully detailed in the available literature. It is known that the localization of a drug can impact its activity or function .
Métodos De Preparación
Ipsapirone se puede sintetizar a través de varias rutas sintéticas. Un método involucra la reacción de 1-(2-pirimidinil)piperazina con 1,2-benzisotiazol-3(2H)-ona 1,1-dióxido bajo condiciones de reacción específicas . Los métodos de producción industrial a menudo implican el uso de técnicas cromatográficas avanzadas para asegurar la pureza y calidad del producto final .
Análisis De Reacciones Químicas
Ipsapirone experimenta varios tipos de reacciones químicas, incluida la oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el hidruro de aluminio y litio . Los principales productos formados a partir de estas reacciones incluyen varios derivados de ipsapirone que se han estudiado por sus propiedades farmacológicas .
Comparación Con Compuestos Similares
Ipsapirone a menudo se compara con otros compuestos similares como buspirone, gepirone y zalospirone . Estos compuestos también pertenecen a la clase de azapironas y actúan como agonistas parciales selectivos del receptor 5-HT1A . ipsapirone es único en su afinidad de unión específica y propiedades farmacocinéticas . Por ejemplo, buspirone tiene una estructura química diferente y se utiliza principalmente como ansiolítico , mientras que gepirone y zalospirone tienen efectos distintos sobre la transmisión de serotonina .
Propiedades
IUPAC Name |
1,1-dioxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-1,2-benzothiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O3S/c25-18-16-6-1-2-7-17(16)28(26,27)24(18)11-4-3-10-22-12-14-23(15-13-22)19-20-8-5-9-21-19/h1-2,5-9H,3-4,10-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZJUVVIWVWFLCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCCN2C(=O)C3=CC=CC=C3S2(=O)=O)C4=NC=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4045688 | |
| Record name | Ipsapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95847-70-4 | |
| Record name | Ipsapirone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95847-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ipsapirone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095847704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ipsapirone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4045688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IPSAPIRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J9B11MN0K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

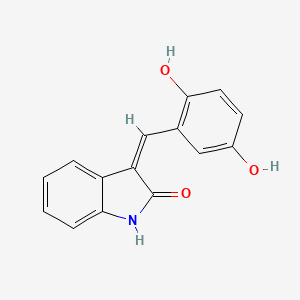


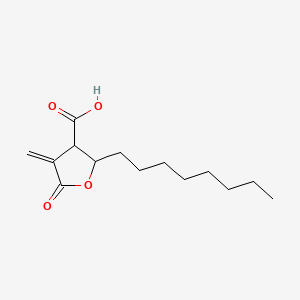

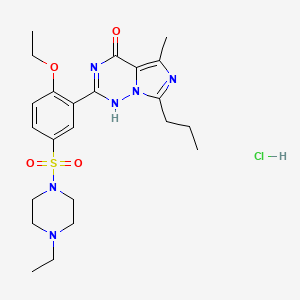
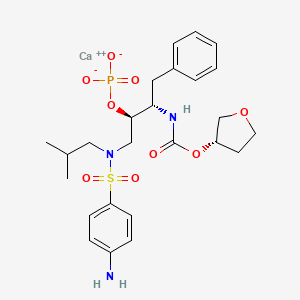
![2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B1662235.png)

